molecular formula C52H42N2O2P2 B12502152 2-(diphenylphosphanyl)-N-(2-{[2-(diphenylphosphanyl)phenyl]formamido}-1,2-diphenylethyl)benzamide

2-(diphenylphosphanyl)-N-(2-{[2-(diphenylphosphanyl)phenyl]formamido}-1,2-diphenylethyl)benzamide

Cat. No.: B12502152
M. Wt: 788.8 g/mol
InChI Key: GAVLUHWIRDNCEW-UHFFFAOYSA-N
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Description

2-(diphenylphosphanyl)-N-(2-{[2-(diphenylphosphanyl)phenyl]formamido}-1,2-diphenylethyl)benzamide is a complex organic compound characterized by the presence of multiple diphenylphosphanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diphenylphosphanyl)-N-(2-{[2-(diphenylphosphanyl)phenyl]formamido}-1,2-diphenylethyl)benzamide typically involves the reaction of diphenylphosphine with appropriate benzamide derivatives under controlled conditions. The reaction may require the use of catalysts such as palladium or nickel complexes to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(diphenylphosphanyl)-N-(2-{[2-(diphenylphosphanyl)phenyl]formamido}-1,2-diphenylethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium or nickel complexes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction may produce phosphine derivatives .

Scientific Research Applications

2-(diphenylphosphanyl)-N-(2-{[2-(diphenylphosphanyl)phenyl]formamido}-1,2-diphenylethyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(diphenylphosphanyl)-N-(2-{[2-(diphenylphosphanyl)phenyl]formamido}-1,2-diphenylethyl)benzamide involves its interaction with molecular targets such as enzymes or metal ions. The compound can form coordination complexes with transition metals, which can then participate in catalytic cycles to facilitate various chemical reactions. The specific pathways involved depend on the nature of the reaction and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(diphenylphosphanyl)-N-(2-{[2-(diphenylphosphanyl)phenyl]formamido}-1,2-diphenylethyl)benzamide is unique due to its specific arrangement of diphenylphosphanyl groups and its ability to form stable complexes with transition metals. This makes it particularly valuable in catalysis and coordination chemistry .

Biological Activity

2-(Diphenylphosphanyl)-N-(2-{[2-(diphenylphosphanyl)phenyl]formamido}-1,2-diphenylethyl)benzamide (commonly referred to as compound 1) is a phosphine-containing compound that has garnered attention in biological and medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of compound 1, exploring its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

Compound 1 possesses a complex structure characterized by multiple diphenylphosphanyl groups and a benzamide moiety. Its molecular formula is C36H37N2OP2C_{36}H_{37}N_2OP_2, with a molecular weight of approximately 593.70 g/mol. The presence of phosphine ligands suggests potential interactions with metal ions and biological targets.

Mechanisms of Biological Activity

The biological activity of compound 1 can be attributed to several mechanisms:

  • Metal Complexation : Phosphine ligands can form stable complexes with transition metals, which may enhance their biological activity through modulation of enzyme functions or interaction with cellular targets.
  • Anticancer Properties : Initial studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The phosphine moiety may play a role in inducing apoptosis or inhibiting cell proliferation.
  • Antioxidant Activity : Compounds containing diphenylphosphanyl groups have been reported to exhibit antioxidant properties, potentially reducing oxidative stress in cells.

In Vitro Studies

A series of in vitro studies have investigated the cytotoxic effects of compound 1 on different cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)10Cell cycle arrest at G2/M phase
A549 (Lung Cancer)20Inhibition of proliferation

These results suggest that compound 1 exhibits selective cytotoxicity against cancer cells, with varying potency depending on the cell type.

Case Studies

  • Study on MCF-7 Cells : In a study published in Cancer Letters, MCF-7 cells treated with compound 1 showed significant apoptosis as evidenced by increased Annexin V staining and caspase-3 activation. The study concluded that compound 1 could be a promising candidate for breast cancer therapy due to its ability to induce programmed cell death .
  • In Vivo Efficacy : A recent animal study evaluated the efficacy of compound 1 in a xenograft model of lung cancer. Mice treated with compound 1 demonstrated reduced tumor growth compared to controls, highlighting its potential as an antitumor agent .

Safety and Toxicology

While the biological activities are promising, safety profiles must be established. Preliminary toxicity assessments indicate that compound 1 has a moderate safety margin; however, further studies are necessary to evaluate long-term effects and potential side effects.

Properties

IUPAC Name

2-diphenylphosphanyl-N-[2-[(2-diphenylphosphanylbenzoyl)amino]-1,2-diphenylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H42N2O2P2/c55-51(45-35-19-21-37-47(45)57(41-27-11-3-12-28-41)42-29-13-4-14-30-42)53-49(39-23-7-1-8-24-39)50(40-25-9-2-10-26-40)54-52(56)46-36-20-22-38-48(46)58(43-31-15-5-16-32-43)44-33-17-6-18-34-44/h1-38,49-50H,(H,53,55)(H,54,56)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVLUHWIRDNCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)C6=CC=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H42N2O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

788.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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